molecular formula C13H9BrOS B13882145 5-Bromo-2-phenylsulfanylbenzaldehyde

5-Bromo-2-phenylsulfanylbenzaldehyde

Cat. No.: B13882145
M. Wt: 293.18 g/mol
InChI Key: YYDQKHJYIKKSPL-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylsulfanylbenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a bromine atom at the 5-position and a phenylsulfanyl (thioether) group at the 2-position. This compound’s structure combines electron-withdrawing (bromine) and moderately electron-donating (phenylsulfanyl) substituents, creating unique electronic and steric properties. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions, pharmaceutical precursor synthesis, and ligand design.

Properties

Molecular Formula

C13H9BrOS

Molecular Weight

293.18 g/mol

IUPAC Name

5-bromo-2-phenylsulfanylbenzaldehyde

InChI

InChI=1S/C13H9BrOS/c14-11-6-7-13(10(8-11)9-15)16-12-4-2-1-3-5-12/h1-9H

InChI Key

YYDQKHJYIKKSPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-phenylsulfanylbenzaldehyde typically involves the bromination of 2-phenylsulfanylbenzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction parameters and yields. The use of automated reactors and precise temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-phenylsulfanylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: 5-Bromo-2-phenylsulfanylbenzoic acid.

    Reduction: 5-Bromo-2-phenylsulfanylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-phenylsulfanylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenylsulfanylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom can participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

5-Bromo-2-methoxybenzaldehyde

  • Substituent : Methoxy group at position 2 (vs. phenylsulfanyl).
  • Electronic Effects : Methoxy is strongly electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, phenylsulfanyl provides weaker electron-donating effects due to sulfur’s lower electronegativity.
  • Applications : Methoxy derivatives are common in agrochemicals and pharmaceuticals due to enhanced solubility in polar solvents .

5-Bromo-2-iodobenzaldehyde

  • Substituent : Iodo group at position 2 (vs. phenylsulfanyl).
  • Reactivity : Iodo serves as an excellent leaving group, enabling participation in Suzuki-Miyaura or Ullmann cross-coupling reactions. The phenylsulfanyl group lacks this utility but may stabilize radicals or act as a directing group.

5-Bromo-2-furaldehyde

  • Core Structure : Furan ring (vs. benzene).
  • Reactivity : The furan’s oxygen atom creates an electron-deficient aromatic system, increasing the aldehyde’s susceptibility to nucleophilic attack. This contrasts with the electron-rich benzene core in the phenylsulfanyl derivative.
  • Applications : Furan-based aldehydes are pivotal in synthesizing heterocyclic polymers and bioactive molecules .

Comparative Data Table

Property This compound 5-Bromo-2-methoxybenzaldehyde 5-Bromo-2-iodobenzaldehyde 5-Bromo-2-furaldehyde
Substituent (Position 2) Phenylsulfanyl Methoxy Iodo Formyl (on furan)
Aromatic System Benzene Benzene Benzene Furan
Electron Effects Moderate electron-donating Strong electron-donating Weakly electron-withdrawing Electron-deficient
Key Reactivity Sulfur-mediated catalysis Electrophilic substitution Cross-coupling Nucleophilic addition
Solubility Lipophilic Polar aprotic solvents Low polarity Moderate polarity

Research Findings

Methoxy vs. Phenylsulfanyl : Methoxy derivatives exhibit higher thermal stability in polar solvents due to hydrogen-bonding capacity, whereas phenylsulfanyl analogues are preferred for lipid membrane penetration .

Iodo Substituent Utility : 5-Bromo-2-iodobenzaldehyde demonstrates superior reactivity in palladium-catalyzed cross-couplings compared to phenylsulfanyl derivatives, which are less effective leaving groups .

Furan Core Reactivity: The electron-deficient furan ring in 5-Bromo-2-furaldehyde accelerates condensation reactions with amines, a trait less pronounced in benzene-based aldehydes .

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